4,6-Dichloro-3-methoxypyridazine
Overview
Description
4,6-Dichloro-3-methoxypyridazine is a heterocyclic compound with the molecular formula C5H4Cl2N2O and a molecular weight of 179 g/mol . This compound is characterized by the presence of two chlorine atoms and one methoxy group attached to a pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-methoxypyridazine typically involves the methoxylation of 3,4,6-trichloropyridazine. One common method involves the reaction of 3,4,6-trichloropyridazine with sodium methoxide (NaOMe) under controlled conditions . The reaction proceeds through the substitution of one chlorine atom by a methoxy group, resulting in the formation of this compound. The reaction conditions often include the use of solvents such as methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-methoxypyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Sodium Methoxide (NaOMe): Used for methoxylation reactions.
Amines and Thiols: Used for substitution reactions.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
Substituted Pyridazines: Formed through substitution reactions.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
4,6-Dichloro-3-methoxypyridazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-methoxypyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,6-Dichloro-3-methoxypyridazine is unique due to the presence of both chlorine and methoxy groups on the pyridazine ring, which imparts distinct chemical and biological properties. This combination of substituents allows for specific interactions with molecular targets, making it valuable for various applications .
Properties
IUPAC Name |
4,6-dichloro-3-methoxypyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-10-5-3(6)2-4(7)8-9-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRLNNOVRAZWFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548144 | |
Record name | 4,6-Dichloro-3-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112342-58-2 | |
Record name | 4,6-Dichloro-3-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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